Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate
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Overview
Description
Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate is a complex organic compound with the molecular formula C14H25N3O3 . This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures. The presence of tert-butyl and oxo groups, along with the triazaspiro structure, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached, leading to different chemical and biological properties.
Spirooxindoles: These compounds have an oxindole moiety in their structure, which imparts unique biological activities.
Spirocyclic lactams: These compounds contain a lactam ring, which can influence their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-4-5-14(10-17)6-7-15-9-11(18)16-14/h15H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOKJKLLHCEDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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